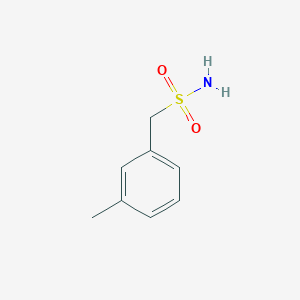

(3-Methylphenyl)methanesulfonamide

Description

Context within the Field of Sulfonamide Chemistry

The sulfonamide functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom (-SO₂NH-), is a cornerstone of medicinal chemistry and materials science. Compounds bearing this moiety exhibit a wide array of biological activities and are integral to the synthesis of numerous pharmaceuticals. The versatility of the sulfonamide group stems from its ability to act as a stable, non-hydrolyzable mimic of a peptide bond and its capacity to engage in hydrogen bonding, a critical interaction in biological systems.

(3-Methylphenyl)methanesulfonamide fits squarely within this chemical class, possessing the core methanesulfonamide (B31651) structure attached to a 3-methylphenyl (m-tolyl) group. The placement of the methyl group on the phenyl ring at the meta position influences the molecule's steric and electronic properties, distinguishing it from its ortho and para isomers and from other related sulfonamides. Research into compounds like this compound contributes to a deeper understanding of structure-activity relationships within the broader field of sulfonamide chemistry.

Significance as a Research Target Compound

The significance of this compound as a research target is multifaceted, extending from fundamental structural studies to its potential as a building block in the synthesis of more complex molecules.

One of the key areas of investigation has been the elucidation of its precise three-dimensional structure. A notable study reported the crystal structure of N-(3-methylphenyl)methanesulfonamide (database identifier VIDKOJ), revealing that in the crystalline state, the molecules are linked into chains along the c-axis direction through N—H⋯O hydrogen bonds. nih.gov This detailed structural information is invaluable for computational modeling and for understanding how the molecule interacts with itself and potentially with biological targets.

The table below summarizes some of the key physicochemical properties of this compound, many of which are predicted values that guide its use in research settings.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO₂S | PubChem |

| Molecular Weight | 185.24 g/mol | PubChem |

| Monoisotopic Mass | 185.051041 g/mol | PubChem |

| XLogP3-AA | 1.9 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 185.051041 g/mol | PubChem |

| Topological Polar Surface Area | 46.2 Ų | PubChem |

| Heavy Atom Count | 12 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 211 | PubChem |

Structure

3D Structure

Properties

IUPAC Name |

(3-methylphenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-7-3-2-4-8(5-7)6-12(9,10)11/h2-5H,6H2,1H3,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJWVKNXCJDJSTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Methylphenyl Methanesulfonamide and Its Analogs

Strategies for the Preparation of (3-Methylphenyl)methanesulfonamide and Related Arylmethanesulfonamides

The primary and most traditional method for synthesizing N-arylsulfonamides involves the reaction of an aniline (B41778) with a sulfonyl chloride. acs.org However, concerns over potential genotoxic impurities arising from this method have spurred the development of alternative strategies, such as metal-catalyzed cross-coupling reactions. acs.org

A significant advancement is the palladium-catalyzed cross-coupling of methanesulfonamide (B31651) with aryl halides (bromides and chlorides). acs.org This approach offers a more attractive and often milder route to N-arylmethanesulfonamides, avoiding the use of potentially genotoxic anilines and sulfonyl chlorides. acs.org Another patented method describes the reaction of methanesulfonyl chloride with an amine, like ammonia, in a nitroalkane diluent. This process facilitates the separation of the amine hydrochloride byproduct, which precipitates from the solution. google.com

Copper-based catalysts have also proven effective for the N-arylation of primary sulfonamides with boronic acids, providing a low-cost and non-toxic alternative. jsynthchem.com These methods are part of a broader effort to develop more efficient, cost-effective, and environmentally friendly catalytic systems for the synthesis of N-aryl sulfonamides. jsynthchem.com

Table 1: Selected Methods for the Preparation of N-Aryl Methanesulfonamides

| Method | Reactants | Catalyst/Reagents | Key Features |

| Traditional Sulfonylation | Aniline, Sulfonyl Chloride | Base | Widely used but potential for genotoxic byproducts. acs.org |

| Palladium-Catalyzed Cross-Coupling | Methanesulfonamide, Aryl Halide | [Pd(allyl)Cl]₂, t-BuXPhos, K₂CO₃ | High-yielding, avoids genotoxic reagents. acs.org |

| Copper-Catalyzed N-Arylation | Primary Sulfonamide, Boronic Acid | Copper-based catalyst | Low cost, non-toxic, high yield. jsynthchem.com |

| Nitroalkane-Based Synthesis | Methanesulfonyl Chloride, Amine | Nitroalkane (diluent) | Easy separation of byproducts. google.com |

Approaches for the Derivatization and Structural Modification of this compound Analogs

Once the core arylmethanesulfonamide structure is formed, various methods can be employed for its further modification. The N-acylsulfonamide functional group, for instance, offers multiple points for structural diversification. nih.gov

One common derivatization is N-alkylation. A ruthenium-catalyzed N-alkylation of primary sulfonamides has been demonstrated, converting them into secondary amines. organic-chemistry.org Furthermore, methanesulfonamide itself can react with a range of compounds, including thionyl chloride, cyanates, carbon disulfide, ketones, and aldehydes, to produce various derivatives. chemicalbook.comcymitquimica.com These reactions highlight the versatility of the methanesulfonamide group in generating a library of structurally diverse molecules.

In a specific example of structural modification, a series of Morita–Baylis–Hillman acetates were reacted with methanesulfonamide to produce tertiary dihydroquinoline sulfonamides in high yields. nih.gov Subsequent efforts aimed to eliminate the methylsulfonyl group to form quinolines, showcasing a strategy where the sulfonamide group is used as a directing or activating group and is later removed. nih.gov

Table 2: Examples of Derivatization Reactions of Methanesulfonamide Analogs

| Reaction Type | Reactants | Reagents/Conditions | Product Type |

| N-Alkylation | Primary Sulfonamide, Alcohol | [Ru(p-cymene)Cl₂]₂, bidentate phosphine | Secondary Amine |

| Reaction with MBH Acetates | Methanesulfonamide, Morita–Baylis–Hillman acetate | K₂CO₃, DMF | Tertiary dihydroquinoline sulfonamide nih.gov |

| General Derivatization | Methanesulfonamide | Thionyl chloride, cyanates, etc. | Various functionalized sulfonamides chemicalbook.comcymitquimica.com |

Catalytic Methods in the Synthesis and Functionalization of Related Compounds

Catalysis plays a pivotal role in the modern synthesis and functionalization of methanesulfonamide derivatives. As mentioned, palladium and copper catalysts are crucial for the efficient N-arylation of methanesulfonamide. acs.orgjsynthchem.com A convenient and high-yielding Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides has been reported. acs.org This method is noted for avoiding genotoxic impurities that can arise from traditional synthetic routes. acs.org

In addition to metal catalysts for bond formation, methanesulfonamide itself can act as a catalyst. In Sharpless asymmetric dihydroxylation reactions, methanesulfonamide functions as a general acid catalyst, accelerating the rate-limiting hydrolysis of intermediate osmate esters, particularly for conjugated aromatic olefins. acs.org This dual role as both a building block and a catalytic species underscores its importance in organic synthesis.

Recent research has focused on developing novel catalytic systems, such as magnetic nanocatalysts. For example, a copper-functionalized magnetic nanoparticle catalyst, MNPs-Benzo[d]imidazol-Cu, has been synthesized and used for the N-arylation of primary sulfonamides in aqueous conditions, offering high reusability and high yields. jsynthchem.com

Table 3: Catalytic Applications in Methanesulfonamide Chemistry

| Catalyst/Reagent | Reaction Type | Role | Significance |

| Palladium Complexes | N-Arylation | Cross-coupling catalyst | High efficiency and avoidance of genotoxic reagents. acs.org |

| Copper-based Catalysts | N-Arylation | Cross-coupling catalyst | Low cost, non-toxic, and effective for coupling with boronic acids. jsynthchem.com |

| Methanesulfonamide | Sharpless Asymmetric Dihydroxylation | General acid catalyst | Accelerates the hydrolysis step of the catalytic cycle. acs.org |

| MNPs-Benzo[d]imidazol-Cu | N-Arylation | Heterogeneous catalyst | High reusability, environmentally friendly conditions. jsynthchem.com |

Role of Methanesulfonamide Scaffolds as Synthetic Intermediates and Reagents

The methanesulfonamide scaffold is a valuable synthetic intermediate and reagent in organic chemistry. cymitquimica.comsigmaaldrich.com It is used in the synthesis of important organic reagents and serves as a nitrogen source in the conversion of carboxylic acids to their corresponding nitriles. sigmaaldrich.com

The sulfonamide functional group is a key structural motif in many biologically active compounds and is often considered a privileged scaffold in medicinal chemistry. researchgate.netresearchgate.net Its presence is fundamental to the structure of many sulfa drugs. jsynthchem.com The versatility of the sulfonamide group allows it to be incorporated into diverse molecular architectures. researchgate.net

Furthermore, the methanesulfonyl group can be employed as a leaving group in certain synthetic sequences. For instance, after its role in the formation of dihydroquinoline structures, the elimination of the methylsulfonyl group was explored as a route to quinolines. nih.gov This demonstrates the utility of the methanesulfonamide moiety as a temporary functional group to facilitate a desired transformation. The development of heteromultifunctional scaffolds that can undergo sequential reactions is an area of growing interest, with applications in chemical biology and drug discovery. nih.gov

Advanced Spectroscopic Characterization and Molecular Structure Elucidation of 3 Methylphenyl Methanesulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for elucidating the molecular structure of (3-Methylphenyl)methanesulfonamide by providing detailed information about the local chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the various protons within the molecule. The methyl group attached to the phenyl ring (CH₃-Ar) and the methyl group of the methanesulfonyl moiety (CH₃-SO₂) each produce a characteristic singlet. The aromatic protons appear as a complex multiplet in the downfield region, indicative of their varied electronic environments. The amine proton (NH) also presents a distinct signal.

Table 1: Experimental ¹H NMR Chemical Shifts (δ, ppm) for this compound

| Proton Assignment | Experimental Chemical Shift (ppm) |

| CH₃ (aromatic) | 2.25 |

| CH₃ (sulfonyl) | 2.92 |

| Aromatic H | 6.96 - 7.18 |

| NH | 9.47 |

Data presented is a representative compilation from spectroscopic studies.

In the ¹³C NMR spectrum, the carbon atoms of the two methyl groups are observed as distinct signals in the upfield region. The aromatic carbons resonate at various positions in the downfield region, reflecting the influence of the methyl and methanesulfonamide (B31651) substituents on the phenyl ring.

Table 2: Experimental ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Carbon Assignment | Experimental Chemical Shift (ppm) |

| C (aromatic-CH₃) | 21.2 |

| C (sulfonyl-CH₃) | 40.5 |

| Aromatic C | 117.8, 121.5, 124.9, 128.9, 138.2, 138.9 |

Data presented is a representative compilation from spectroscopic studies.

Computational studies utilizing Density Functional Theory (DFT) have been employed to predict the ¹H and ¹³C NMR chemical shifts of this compound. These theoretical calculations provide valuable insights by correlating the computed shielding tensors with the experimentally observed chemical shifts. The calculated values generally show good agreement with the experimental data, thereby validating the structural assignments made from the spectroscopic analysis. These computational models are crucial for confirming the molecular conformation and understanding the electronic structure's influence on the NMR spectra.

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, offers complementary information regarding the functional groups and vibrational modes of the this compound molecule.

The FT-IR spectrum of this compound is characterized by several key absorption bands that correspond to specific molecular vibrations. The prominent N-H stretching vibration appears as a sharp band in the high-wavenumber region. The asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group are observed as strong absorptions, which are characteristic of sulfonamides. The spectrum also reveals various C-H stretching and bending vibrations from the methyl and aromatic groups.

Table 3: Selected FT-IR Vibrational Frequencies (cm⁻¹) for this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| 3254 | N-H stretching |

| 1318 | SO₂ asymmetric stretching |

| 1151 | SO₂ symmetric stretching |

| 971 | S-N stretching |

Data presented is a representative compilation from spectroscopic studies.

Raman spectroscopy provides further details on the vibrational modes, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound complements the FT-IR data, showing strong signals for the sulfonyl group's symmetric stretch and various vibrations associated with the aromatic ring.

Table 4: Selected Raman Spectroscopy Vibrational Frequencies (cm⁻¹) for this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| 3064 | Aromatic C-H stretching |

| 1320 | SO₂ asymmetric stretching |

| 1150 | SO₂ symmetric stretching |

| 781 | Aromatic C-H bending |

Data presented is a representative compilation from spectroscopic studies.

Computational Prediction and Assignment of Vibrational Modes

Computational chemistry offers powerful tools for understanding the vibrational properties of molecules. For this compound, theoretical calculations, typically using Density Functional Theory (DFT), can predict its vibrational spectrum. This process involves optimizing the molecular geometry in the gas phase and then calculating the harmonic vibrational frequencies. The results of these calculations provide a set of theoretical vibrational modes, which can then be assigned to the experimentally observed bands in the Infrared (IR) and Raman spectra.

The predicted frequencies are often scaled by an empirical factor to correct for anharmonicity and the limitations of the theoretical model, thereby improving the agreement with experimental data. Key vibrational modes for this compound include the N-H stretching, S=O symmetric and asymmetric stretching, S-N stretching, C-S stretching, and various vibrations associated with the methylphenyl group, such as C-H stretching and ring vibrations. The comparison between the computed and experimental spectra allows for a precise and reliable assignment of the fundamental vibrational modes of the molecule.

Table 1: Predicted Vibrational Modes for this compound Note: Specific frequency values are highly dependent on the computational method and basis set used. This table represents the types of vibrations expected.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3300-3400 | Stretching of the nitrogen-hydrogen bond in the sulfonamide group. |

| Aromatic C-H Stretch | 3000-3100 | Stretching of the carbon-hydrogen bonds on the phenyl ring. |

| Aliphatic C-H Stretch | 2850-3000 | Symmetric and asymmetric stretching of C-H bonds in the methyl group. |

| S=O Asymmetric Stretch | 1300-1350 | Asymmetric stretching of the two sulfur-oxygen double bonds. |

| S=O Symmetric Stretch | 1150-1180 | Symmetric stretching of the two sulfur-oxygen double bonds. |

| C-N Stretch | 900-950 | Stretching of the carbon-nitrogen bond. |

| S-N Stretch | 830-870 | Stretching of the sulfur-nitrogen bond in the sulfonamide group. |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. The crystal structure of this compound has been determined and is available in the Cambridge Structural Database (CSD) under the reference code VIDKOJ. nih.gov

The analysis reveals that in the crystal lattice, the molecules are organized into chains extending along the c-axis. nih.gov This arrangement is primarily stabilized by intermolecular N—H⋯O hydrogen bonds, a common and significant interaction in sulfonamide structures. nih.gov In this network, the hydrogen atom of the sulfonamide's N-H group acts as a hydrogen bond donor, while one of the sulfonyl oxygen atoms of a neighboring molecule serves as the acceptor. This specific interaction leads to the formation of a cohesive and stable crystalline solid. The molecular conformation is such that the methanesulfonyl group and the methylphenyl ring adopt a specific orientation relative to each other.

Table 2: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| CSD Reference Code | VIDKOJ nih.gov |

| Chemical Formula | C₈H₁₁NO₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.34 |

| b (Å) | 10.11 |

| c (Å) | 8.84 |

| β (°) | 98.48 |

| Volume (ų) | 913.6 |

| Z (Molecules per unit cell) | 4 |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (185.24 g/mol ).

Electron ionization (EI) typically induces fragmentation of the parent molecule. The fragmentation of this compound is expected to occur at the weakest bonds, primarily around the sulfonamide core. Key fragmentation pathways include:

Cleavage of the S-N bond: This can lead to the formation of the methanesulfonyl cation ([CH₃SO₂]⁺) at m/z 79 or the (3-methylphenyl)aminyl radical, with the charge retained by the aromatic fragment to form an ion at m/z 106.

Cleavage of the C-S bond: This pathway results in the loss of a methyl radical (•CH₃) to give a [C₇H₈NO₂S]⁺ ion at m/z 170, or the formation of a methyl cation ([CH₃]⁺) at m/z 15 and the [M-CH₃]⁻ anion. However, the formation of a methyl cation is generally less favored. youtube.com

Loss of SO₂: A common fragmentation for sulfonamides is the extrusion of sulfur dioxide (SO₂), which would lead to a fragment ion at m/z 121 ([C₈H₁₁N]⁺).

Fragmentation of the aromatic ring: The 3-methylphenyl group can undergo characteristic fragmentation, such as the loss of a hydrogen atom to form a stable tropylium-like cation. The primary fragment at m/z 91 ([C₇H₇]⁺) is a common indicator of a tolyl group.

The relative abundance of these fragment ions in the mass spectrum provides a fingerprint for the molecule, confirming its identity and structural features. youtube.comyoutube.com The most intense peak in the spectrum, known as the base peak, corresponds to the most stable fragment formed. youtube.com

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formula |

|---|---|---|

| 185 | Molecular Ion | [C₈H₁₁NO₂S]⁺ |

| 170 | Loss of methyl group | [C₇H₈NO₂S]⁺ |

| 121 | Loss of SO₂ | [C₈H₁₁N]⁺ |

| 106 | Cleavage of S-N bond | [C₇H₈N]⁺ |

| 91 | Tropylium ion from tolyl group | [C₇H₇]⁺ |

Computational Chemistry and Quantum Mechanical Investigations of 3 Methylphenyl Methanesulfonamide

Density Functional Theory (DFT) Studies on Molecular Conformation

DFT has become a cornerstone in the computational analysis of molecular structures. nih.govmdpi.comresearchgate.net It offers a balance between accuracy and computational cost, making it a suitable method for studying molecules of this size. nih.gov

The first step in a computational study is typically geometry optimization, a process that seeks the lowest energy arrangement of atoms in a molecule. researchgate.net For (3-Methylphenyl)methanesulfonamide, this involves finding the most stable conformation by exploring the potential energy surface. The molecule's flexibility, primarily due to the rotation around the C-S and S-N bonds, gives rise to various possible conformers. Advanced algorithms are employed to identify these stable structures and their relative energies. These calculations often utilize basis sets like 6-311++G(d,p) to ensure a high level of accuracy.

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). journalirjpac.comresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A smaller energy gap generally suggests higher reactivity. nih.gov For this compound, DFT calculations are used to determine these orbital energies and the resulting energy gap, providing a quantitative measure of its electronic stability and reactivity. nih.govaimspress.com

| Property | Description |

| HOMO | Highest Occupied Molecular Orbital; relates to electron-donating ability. researchgate.net |

| LUMO | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. researchgate.net |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. nih.gov |

Mulliken population analysis is a method used to estimate the partial atomic charges within a molecule. researchgate.netwikipedia.org This analysis provides insight into the distribution of electrons among the constituent atoms, which is fundamental to understanding a molecule's electrostatic potential and reactivity. uni-muenchen.deresearchgate.net By calculating the Mulliken charges for each atom in this compound, researchers can identify which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic). This information is critical for predicting how the molecule will interact with other chemical species. However, it's important to note that Mulliken charges can be sensitive to the choice of basis set used in the calculation. wikipedia.org

Theoretical Prediction of Spectroscopic Parameters

Computational methods can also predict various spectroscopic properties of this compound. By simulating its vibrational spectra (infrared and Raman), researchers can assign specific molecular vibrations to the experimentally observed spectral bands. Furthermore, Time-Dependent DFT (TD-DFT) calculations can be used to predict the molecule's electronic absorption spectrum (UV-Vis), providing information about the electronic transitions that occur when the molecule absorbs light. nih.govgrowingscience.com These theoretical predictions are invaluable for interpreting experimental spectra and gaining a deeper understanding of the molecule's structure and bonding.

Thermodynamic Property Calculations

DFT calculations can be extended to determine various thermodynamic properties of this compound, such as its enthalpy, entropy, and Gibbs free energy. These calculations are typically performed at a standard temperature and pressure and provide crucial information about the molecule's stability and its behavior in chemical reactions. By understanding these thermodynamic parameters, scientists can predict the feasibility and spontaneity of processes involving this compound. aimspress.com

Calculation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. Computational chemistry provides a powerful tool for predicting the NLO properties of molecules. For this compound, DFT calculations can be used to determine its first-order hyperpolarizability (β), a key indicator of a molecule's NLO response. nih.gov A large β value suggests that the molecule may exhibit significant NLO activity. aps.org These theoretical screenings can guide the design and synthesis of new materials with enhanced NLO properties.

Structure Activity Relationship Sar Studies of 3 Methylphenyl Methanesulfonamide Derivatives

Correlation of Molecular Structural Features with Potential Biological Activities

The biological activity of (3-Methylphenyl)methanesulfonamide derivatives is intricately linked to their three-dimensional structure and the electronic properties of their constituent atoms. The spatial arrangement of the 3-methylphenyl group in relation to the methanesulfonamide (B31651) moiety is a key determinant of how these molecules interact with protein binding sites. The methyl group at the meta-position of the phenyl ring introduces a specific steric and lipophilic character that can influence binding affinity and selectivity.

Impact of Substituent Effects on Bioactivity Profiles

The introduction of various substituents onto the this compound scaffold has a profound impact on the resulting bioactivity. The nature, size, and position of these substituents can alter the electronic distribution, lipophilicity, and steric profile of the molecule, thereby influencing its pharmacological properties.

For instance, the addition of electron-withdrawing groups, such as halogens or nitro groups, to the phenyl ring can enhance the acidity of the sulfonamide N-H proton, potentially leading to stronger hydrogen bonding interactions with biological targets. Conversely, electron-donating groups, like alkoxy or amino groups, can modulate the electronic character of the aromatic ring and influence its pi-stacking interactions.

The following table summarizes the observed effects of different substituents on the bioactivity of analogous sulfonamide derivatives, providing insights into potential trends for this compound analogues.

| Substituent at Phenyl Ring | Observed Effect on Bioactivity in Analogous Systems | Potential Implication for this compound Derivatives |

| Halogens (F, Cl, Br) | Increased potency and metabolic stability. nih.gov | May enhance binding affinity and pharmacokinetic properties. |

| Nitro (NO₂) | Often leads to increased activity in anticancer agents. nih.gov | Could be explored for developing derivatives with cytotoxic potential. |

| Methoxy (B1213986) (OCH₃) | Can improve oral bioavailability. | May enhance drug-like properties. |

| Amino (NH₂) | Can serve as an additional hydrogen bonding site. | May lead to stronger interactions with target proteins. |

It is important to note that the effect of a substituent is highly dependent on its position on the phenyl ring and the specific biological target being investigated.

In Silico Approaches for SAR Elucidation, including Molecular Docking and Chemoinformatics

In recent years, computational methods have become indispensable tools for elucidating the structure-activity relationships of drug candidates, and the study of this compound derivatives is no exception. In silico techniques such as molecular docking and chemoinformatics provide valuable insights into the molecular basis of bioactivity and help guide the design of more potent and selective compounds.

Molecular docking simulations are employed to predict the binding mode of this compound derivatives within the active site of a target protein. These simulations can identify key amino acid residues involved in the binding interaction and provide a rational explanation for the observed SAR data. For example, docking studies on related sulfonamide inhibitors have revealed the importance of hydrogen bonds with specific residues and hydrophobic interactions within the binding pocket for achieving high affinity. rsc.org

Chemoinformatics encompasses a range of computational techniques used to analyze large datasets of chemical compounds and their biological activities. By applying quantitative structure-activity relationship (QSAR) models, researchers can develop mathematical equations that correlate the structural features of this compound derivatives with their observed bioactivities. These models can then be used to predict the activity of novel, untested compounds, thereby accelerating the drug discovery process.

The integration of molecular docking and chemoinformatics provides a powerful platform for understanding the SAR of this compound derivatives at a molecular level. These computational approaches, in conjunction with experimental data, are crucial for the rational design of new analogues with improved therapeutic potential.

Mechanistic Studies on the Potential Biological Activity of 3 Methylphenyl Methanesulfonamide and Its Derivatives

Investigations into Molecular Target Interactions

The biological activity of (3-Methylphenyl)methanesulfonamide and its derivatives is often initiated by their interaction with specific molecular targets, such as enzymes and receptors. Research in this area aims to identify these targets and characterize the nature of the binding interactions.

Enzyme Inhibition:

A significant area of investigation has been the ability of sulfonamide derivatives to inhibit various enzymes. For instance, certain benzenesulfonamide (B165840) derivatives have been designed and synthesized to act as selective antagonists for the AT2 receptor. nih.gov In one study, novel 6-methanesulfonamide-3,4-methylenedioxyphenyl-N-acylhydrazone derivatives were designed as anti-inflammatory agents and found to act primarily as non-selective COX inhibitors. nih.gov Another study focused on the synthesis of new 1,2-benzothiazine-N-arylacetamide derivatives as potential urease inhibitors to combat bacterial infections. nih.gov The results indicated that these compounds were potent inhibitors of the urease enzyme, with one derivative, 5k, exhibiting significantly stronger inhibition than the reference drug thiourea. nih.gov

Coumarin-based sulfonamide derivatives have also been explored as potential inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme implicated in diabetes. mdpi.com Computational analysis and in vitro enzyme assays revealed that several of these derivatives displayed significant inhibition of the DPP-IV enzyme. mdpi.com Furthermore, some sulfonamide derivatives of cis-imidazolines have been identified as potent inhibitors of the p53-MDM2/MDMX protein-protein interaction, which is a key target in cancer therapy. researchgate.net

Receptor Binding:

The interaction of this compound derivatives with various receptors is another crucial aspect of their mechanism of action. A study on biphenylsulfonamide derivatives demonstrated their selective binding to the angiotensin II type 2 (AT2) receptor. nih.gov Radioligand binding analysis was used to evaluate the binding affinity of these compounds, with some exhibiting moderate selectivity and affinity for the AT2 receptor. nih.gov Molecular docking studies suggested that hydrophobic interactions with specific amino acid residues within the receptor's binding pocket are crucial for this affinity. nih.gov

In a different context, the synthesis of 3-substituted piperazine (B1678402) derivatives led to the discovery of a phenylacetamide derivative that interacts with sigma-1 (σ1) receptors with moderate affinity and considerable selectivity. nih.gov

The following table summarizes the inhibitory activities of selected sulfonamide derivatives against various enzymes.

| Derivative Class | Target Enzyme | Key Findings | Reference |

| 1,2-Benzothiazine-N-arylacetamides | Urease | Compound 5k showed potent inhibition with an IC50 value of 9.8 ± 0.023 µM. | nih.gov |

| Coumarin-based sulfonamides | DPP-IV | Compounds 6i and 6j were the most potent inhibitors with IC50 values of 10.98 and 10.14 µM, respectively. | mdpi.com |

| cis-Imidazoline sulfonamides | p53-MDM2/MDMX | Derivatives were found to inhibit the protein-protein interaction. | researchgate.net |

| 6-Methanesulfonamide-3,4-methylenedioxyphenyl-N-acylhydrazones | COX | Acted as non-selective COX inhibitors. | nih.gov |

Elucidation of Biochemical Pathway Modulation

The interaction of this compound and its derivatives with molecular targets can lead to the modulation of various biochemical pathways, influencing cellular processes.

Research has shown that certain sulfonamide derivatives can influence pathways related to inflammation and cell signaling. For example, the anti-inflammatory effects of 6-methanesulfonamide-3,4-methylenedioxyphenyl-N-acylhydrazone derivatives are attributed to their inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory pathway. nih.gov

In the context of cancer, the inhibition of the p53-MDM2/MDMX interaction by cis-imidazoline sulfonamide derivatives can lead to the stabilization of the p53 tumor suppressor protein. researchgate.net This, in turn, can activate downstream pathways that lead to cell cycle arrest and apoptosis in cancer cells. researchgate.net

Furthermore, the antagonistic activity of biphenylsulfonamide derivatives at the AT2 receptor can modulate signaling pathways associated with this receptor, although the full extent of this modulation is still under investigation. nih.gov In silico analyses have predicted that some related compounds may target pathways involving Nuclear factor NF-kappa-B and Monoamine oxidase A. researchgate.net

Exploration of Antioxidant Activity Mechanisms

Several derivatives of this compound have been investigated for their antioxidant properties. The primary mechanism behind this activity is often their ability to scavenge free radicals.

One of the common methods to evaluate antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.gov Studies on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which share some structural similarities with sulfonamides, have demonstrated significant antioxidant activity. nih.gov For instance, N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide and another derivative showed antioxidant activity about 1.4 times higher than ascorbic acid, a well-known antioxidant. nih.gov

The mechanism of antioxidant action is often attributed to the ability of these molecules to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. The presence of specific functional groups, such as methoxy (B1213986) groups on a phenyl ring, has been shown to enhance the antioxidant activity of certain compounds. nih.gov The general mechanism of free radical scavenging is considered a key way for antioxidants to mitigate oxidative processes. nih.gov

The following table presents the antioxidant activity of selected compounds, as measured by their ability to scavenge free radicals.

| Compound | Assay | Activity | Reference |

| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | DPPH radical scavenging | ~1.4 times higher than ascorbic acid | nih.gov |

| 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide | DPPH radical scavenging | ~1.4 times higher than ascorbic acid | nih.gov |

Studies on Antimicrobial Action Mechanisms

Sulfonamides have a long history as antimicrobial agents, and research continues to explore the mechanisms of action of novel derivatives against various pathogens. nih.gov

The classic mechanism of action for sulfonamides involves the inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. By competing with the natural substrate, para-aminobenzoic acid (PABA), these compounds disrupt the folate pathway, leading to the inhibition of bacterial growth. While this is the established mechanism for many sulfonamides, studies on newer derivatives often investigate additional or alternative mechanisms.

For example, some studies have focused on the synthesis of novel sulfonamides derived from the condensation of amino group-containing drugs and amino acids. nih.gov The antibacterial activity of these compounds was evaluated against various bacterial strains, and it was found that some derivatives showed excellent activity, particularly against Klebsiella pneumoniae. nih.gov The results confirmed that derivatization into sulfonamides could impart antibacterial activity to otherwise inactive compounds. nih.gov

In another study, novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were synthesized and showed structure-dependent antimicrobial activity against a range of multidrug-resistant bacterial and fungal pathogens. mdpi.com The exact molecular mechanisms for these newer derivatives are still under investigation but may involve targets other than or in addition to DHPS. Some research on antimicrobial peptides, for instance, has shown that they can act by disrupting the bacterial cytoplasmic membrane, leading to leakage of cellular contents. frontiersin.org While not directly this compound derivatives, these studies highlight alternative antimicrobial mechanisms that could be relevant to sulfonamide-like structures.

The following table summarizes the antimicrobial activity of selected sulfonamide derivatives.

| Derivative Class | Target Organism(s) | Key Findings | Reference |

| Sulfonamides derived from histidine and tranexamic acid | K. pneumoniae | Excellent antibacterial activity, comparable to ciprofloxacin. | nih.gov |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | Multidrug-resistant bacteria and fungi | Structure-dependent antimicrobial activity. | mdpi.com |

| General Sulfonamides | Gram-positive and certain Gram-negative bacteria | Effective against Nocardia, Staphylococcus aureus, and Escherichia coli. | nih.gov |

Exploration of 3 Methylphenyl Methanesulfonamide As a Bioactive Scaffold in Drug Discovery Research

Research into Potential Antimicrobial Applications of Derivatives

The sulfonamide scaffold is historically renowned for its antibacterial properties. nih.gov Modern research continues to build on this legacy, exploring novel derivatives to combat a wide range of microbial threats. eurekaselect.combenthamdirect.com Thienopyrimidine derivatives, for instance, have shown effectiveness against both gram-positive and gram-negative bacteria, and their unique structure allows them to target specific fungal enzymes, leading to compromised cell membrane integrity and ultimately fungal cell death. nih.gov

The antimicrobial activity of sulfonamide derivatives is often attributed to their ability to interfere with essential microbial processes. nih.gov By targeting key enzymes involved in bacterial DNA replication, transcription, translation, and cell wall synthesis, these compounds can inhibit or kill various microorganisms. nih.gov The structural versatility of the sulfonamide scaffold allows for the synthesis of hybrid molecules, such as those combining a sulfonamide with a trimetazidine (B612337) core, which are being investigated for their broad-spectrum antibacterial action by inhibiting bacterial folic acid synthesis. mdpi.com

| Derivative Class | Target | Mechanism of Action |

| Thienopyrimidines | Bacteria and Fungi | Disruption of essential cellular processes, including DNA replication and cell wall synthesis. nih.gov |

| Sulfonamide-trimetazidine hybrids | Bacteria | Inhibition of bacterial folic acid synthesis. mdpi.com |

Investigations into Potential Anti-inflammatory Properties

Derivatives of methanesulfonamide (B31651) have been a focal point in the search for new anti-inflammatory agents. nih.govnih.gov Research has led to the design and synthesis of novel compounds, such as chalcone, pyrazoline, and pyridine (B92270) derivatives bearing a methanesulfonamide moiety, which have demonstrated significant in vivo anti-inflammatory activity. nih.gov A key strategy in this area is the development of selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. nih.gov

One notable example is the discovery of LASSBio-930, a 6-methanesulfonamide-3,4-methylenedioxyphenyl-N-acylhydrazone derivative, which has shown promise as an anti-inflammatory and anti-hyperalgesic agent. nih.gov This compound acts primarily as a non-selective COX inhibitor. nih.gov The anti-inflammatory effects of some methanesulfonamide derivatives are also attributed to their ability to inhibit the transcriptional activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of the inflammatory response. nih.gov

| Compound/Derivative Class | Proposed Mechanism of Action | Key Findings |

| Pyrazoline and Pyridine derivatives | Selective COX-2 inhibition | Demonstrated significant in vivo anti-inflammatory activity and a good safety profile on gastric mucosa. nih.gov |

| LASSBio-930 | Non-selective COX inhibition | Effective in reducing carrageenan-induced rat paw edema. nih.gov |

| Methylsulfonylmethane (MSM) | Inhibition of NF-κB transcriptional activity | Reduces expression of inflammatory cytokines. nih.gov |

Broad Spectrum of Other Pharmacological Activities Explored (e.g., Antiviral, Anticancer, Carbonic Anhydrase Inhibition)

The pharmacological potential of the (3-Methylphenyl)methanesulfonamide scaffold extends beyond antimicrobial and anti-inflammatory applications. eurekaselect.combenthamdirect.com Researchers have extensively investigated its derivatives for a variety of other therapeutic uses, including antiviral, anticancer, and enzyme inhibitory activities. eurekaselect.combenthamdirect.com

Antiviral and Anticancer Activity: The sulfonamide scaffold is considered a versatile pharmacophore in the design of novel antiviral and anticancer agents. researchgate.net The structural diversity of sulfonamide derivatives allows them to interact with various biological targets, leading to a broad spectrum of activity. nih.gov For instance, certain sulfonamide derivatives have shown potent inhibition of tumor cell growth in vitro against a range of cancer cell lines, including leukemia, lung, ovarian, melanoma, and breast cancers. nih.gov

Carbonic Anhydrase Inhibition: A significant area of research has focused on the role of sulfonamide derivatives as inhibitors of carbonic anhydrase (CA), a family of zinc-containing enzymes. nih.gov Inhibition of specific CA isozymes, such as CA IX and CA XII which are prevalent in tumor cells, is a promising strategy for cancer therapy. nih.gov Novel sulfonamide derivatives have been synthesized and shown to be strong inhibitors of human CA isozymes. nih.govmdpi.com For example, the presence of a [(4-sulfamoylphenyl)amino]carbonyl substituent has been shown to be beneficial for CA inhibitory activity. nih.gov

| Pharmacological Activity | Target/Mechanism | Examples of Investigated Derivatives |

| Anticancer | Inhibition of tumor cell growth, potentially through CA inhibition. nih.gov | N,N-dialkylthiocarbamylsulfenamido-sulfonamides. nih.gov |

| Antiviral | Interaction with various viral targets. eurekaselect.combenthamdirect.com | General sulfonamide derivatives. eurekaselect.combenthamdirect.com |

| Carbonic Anhydrase Inhibition | Inhibition of CA isozymes I, II, IX, and XII. nih.govmdpi.com | Sulfonamides with pyrazole (B372694) and pyridazinecarboxamide moieties. nih.gov |

Strategies for Enhancing Bioactivity and Overcoming Limitations of Sulfonamide Scaffolds

To improve the therapeutic potential of sulfonamide-based compounds, researchers employ various strategies to enhance their bioactivity and address inherent limitations. A key approach is the synthesis of hybrid molecules, which combines the sulfonamide scaffold with other pharmacologically active moieties to create a single molecule with multiple biological activities. mdpi.com This can lead to synergistic effects and improved efficacy.

Another strategy involves the modification of the sulfonamide group itself. For example, the development of sulfondiimidamides, which are aza-analogues of sulfonamides, offers new opportunities to fine-tune the compound's properties, such as its acidity, basicity, and hydrogen-bonding capabilities. acs.org Furthermore, the incorporation of fluorinated moieties into sulfonamide derivatives has been shown to enhance their biological effects. researchgate.net The use of molecular hybridization, which involves combining different structural fragments to create new chemical entities, is also a widely used approach to discover novel and potent drug candidates. nih.gov

Design and Synthesis of Chemical Libraries Based on the Methanesulfonamide Moiety

The systematic exploration of the chemical space around the methanesulfonamide scaffold is crucial for identifying new lead compounds. To this end, researchers focus on the design and synthesis of chemical libraries, which are collections of structurally related compounds. researchgate.net These libraries can be screened for various biological activities, accelerating the drug discovery process.

Parallel solid-phase synthesis is an effective method for generating libraries of methanesulfonamide derivatives with a wide variety of substituents. researchgate.net This technique allows for the rapid production of a large number of compounds for high-throughput screening. The design of these libraries is often guided by computational methods, such as virtual library design and filtering, to prioritize compounds with drug-like properties. researchgate.net The synthesis of hybrid molecules, such as those combining a methanesulfonamide core with other heterocyclic systems, is a common strategy in the development of these libraries. mdpi.com

Intermolecular Interactions and Supramolecular Chemistry of 3 Methylphenyl Methanesulfonamide

Analysis of Hydrogen Bonding Networks

Hydrogen bonds are the most significant directional interactions in the crystal structure of sulfonamides. The methanesulfonamide (B31651) group (–SO₂NH–) provides a classic hydrogen bond donor (the N–H group) and two strong acceptors (the sulfonyl oxygen atoms).

Studies on closely related arylsulfonamides demonstrate a strong preference for the formation of hydrogen bonds involving these functional groups. The amino protons of the sulfonamide moiety typically show a high affinity for bonding with sulfonyl oxygens. nih.gov In the crystal structure of similar compounds, such as 4-Methyl-N-(3-methylphenyl)benzenesulfonamide, intermolecular N–H···O hydrogen bonds are the primary interactions that guide the molecular packing. researchgate.net These interactions link the molecules into well-defined supramolecular structures.

These N–H···O bonds typically form chains or ribbons. For instance, in some sulfonamide crystals, these interactions generate ribbons of molecules that lie parallel to a crystallographic plane. nih.gov The geometric parameters of these bonds are consistent with strong to moderate hydrogen bonding. In addition to the strong N–H···O bonds, weaker C–H···O interactions are also frequently observed, where activated C–H donors from the methyl group or the aromatic ring interact with the sulfonyl oxygen acceptors. nih.govresearchgate.net These weaker bonds help to stabilize the three-dimensional network by linking the primary hydrogen-bonded chains. nih.gov

Table 1: Representative Hydrogen Bond Geometry in Related Sulfonamide Crystal Structures

| Donor–H···Acceptor | D···A Distance (Å) | D–H···A Angle (°) | Symmetry Operation | Reference |

|---|---|---|---|---|

| N–H···O | 2.925 (3) - 2.968 (3) | 161 (3) - 172 (3) | Translation/Inversion | nih.gov |

| C–H···O | 3.399 (4) - 3.594 (4) | 152.8 - 170.2 | Translation/Screw Axis | nih.gov |

Investigation of Pi-Stacking and Other Non-Covalent Interactions

π-π Stacking: This interaction occurs between the aromatic rings of adjacent molecules. The geometry of π-π stacking can vary, including parallel-displaced and T-shaped (edge-to-face) arrangements, driven by the quadrupole moment of the aromatic ring. researchgate.netresearchgate.net In related N–(aryl)–arylsulfonamides, the dihedral angle between the aromatic rings can be significant, often around 84°, which suggests that direct face-to-face stacking is not the dominant interaction, favoring instead more offset or edge-to-face arrangements. researchgate.net The stability of these interactions is sensitive to substituents on the aromatic ring. nih.gov

C–H···π Interactions: These are another important class of non-covalent bonds where a C–H bond acts as a weak donor to the electron cloud of an aromatic ring. researchgate.net In the crystal packing of sulfonamides, C–H groups from the methyl substituent or the aromatic ring can interact with the π-face of the phenyl ring of a neighboring molecule, contributing to the cohesion of the crystal lattice. researchgate.net These interactions, though weaker than conventional hydrogen bonds, are numerous and collectively play a significant role in the supramolecular architecture.

Hirshfeld Surface Analysis in Crystal Packing and Intermolecular Contact Studies

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. nih.gov By mapping properties like dnorm (normalized contact distance) onto the surface, one can identify regions of close intermolecular contact, which appear as red patches indicating contacts shorter than the van der Waals radii. nih.gov

In a typical analysis of a molecule containing aromatic rings, sulfonyl groups, and alkyl groups, the most significant contributions to the Hirshfeld surface come from H···H, C···H/H···C, and O···H/H···O contacts. nih.govnih.govresearchgate.net

H···H contacts generally account for the largest portion of the surface, reflecting the high abundance of hydrogen atoms on the molecular periphery. nih.govnih.gov

C···H/H···C contacts are representative of C–H···π interactions and general van der Waals forces. nih.gov

O···H/H···O contacts directly correspond to the N–H···O and C–H···O hydrogen bonds and are visualized as sharp spikes in the fingerprint plot. nih.gov

Table 2: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Organic Molecules

| Interaction Type | Contribution to Hirshfeld Surface (%) | Reference |

|---|---|---|

| H···H | 40 - 68% | nih.govnih.govresearchgate.net |

| C···H/H···C | 19 - 24% | nih.govnih.govresearchgate.net |

| O···H/H···O | 7 - 18% | nih.govnih.govresearchgate.net |

This quantitative analysis confirms that while strong hydrogen bonds provide directionality, the weaker and more numerous H···H and C···H contacts are fundamental to achieving efficient crystal packing. rsc.org

Advanced Research Methodologies and Techniques Applied to 3 Methylphenyl Methanesulfonamide Research

Application of Machine Learning and Chemoinformatics in Compound Analysis and Design

Chemoinformatics, a field that combines chemistry, computer science, and information technology, has become indispensable in modern drug discovery and chemical analysis. azolifesciences.commdpi.comnumberanalytics.com It utilizes computational methods to process and analyze vast amounts of chemical data, enabling researchers to identify relationships between a compound's structure and its physicochemical or biological properties. azolifesciences.comnih.gov For compounds like (3-Methylphenyl)methanesulfonamide, chemoinformatic approaches are crucial for analysis, property prediction, and the rational design of novel derivatives.

Machine learning (ML), a subset of artificial intelligence, is a core component of chemoinformatics. nih.govmdpi.com ML algorithms are trained on large datasets of known molecules to develop predictive models. nih.gov These models can then be used to forecast the properties and activities of new or unstudied compounds, significantly accelerating the research and development process. youtube.com Key applications include Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling, which mathematically link a molecule's structural features (descriptors) to its biological activity or physical properties. nih.govmdpi.com

In the context of sulfonamide research, machine learning and chemoinformatics have been applied in several ways:

Virtual Screening and Library Design : Researchers use computational filters to screen large virtual libraries of compounds to identify molecules with a high probability of possessing desired characteristics, such as binding affinity to a specific biological target. azolifesciences.commdpi.com This reduces the time and cost associated with synthesizing and testing a large number of compounds.

ADMET Prediction : Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is a critical step in drug discovery. mdpi.comresearchgate.net ML models can be trained to predict these properties early in the design phase, helping to eliminate candidates with unfavorable profiles.

Property Prediction : ML models have been developed to predict specific behaviors of sulfonamides. For instance, a data-driven ML approach was successfully used to predict the adsorption of sulfonamide antibiotics by biochar, which is relevant for environmental remediation applications. nih.gov

Identification of Novel Bioactive Compounds : By integrating organic synthesis with molecular modeling, chemoinformatics has aided in the discovery of new sulfonamide derivatives with specific biological activities. nih.gov For example, this approach led to the identification of carvacrol-derived sulfonamides with potent antioxidant and anti-inflammatory properties. nih.gov

| Application Area | Methodology | Objective | Reference |

|---|---|---|---|

| Drug Discovery | QSAR/QSPR Modeling | Predict biological activity and physicochemical properties to guide the design of novel drug candidates. | nih.govnih.gov |

| Virtual Screening | Ligand-Based & Structure-Based Screening | Efficiently filter large compound databases to identify potential hits for specific biological targets. | azolifesciences.commdpi.com |

| ADMET Profiling | Predictive Modeling | Forecast the pharmacokinetic and toxicity profiles of new compounds to reduce late-stage failures. | mdpi.comresearchgate.net |

| Environmental Science | Predictive Adsorption Models | Predict the interaction of sulfonamides with environmental materials like biochar for remediation purposes. | nih.gov |

Molecular Dynamics Simulations for Conformational and Interaction Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed insights into the conformational dynamics, stability, and intermolecular interactions of compounds like this compound. mdpi.compeerj.com These simulations are essential for understanding how a molecule behaves in different environments and how it interacts with biological targets such as proteins or DNA.

For this compound, while specific MD simulation studies are not widely published, its crystal structure reveals that molecules are linked into chains along the c-axis direction through N—H⋯O hydrogen bonds. nih.gov This foundational structural information serves as an excellent starting point for computational studies. MD simulations on related sulfonamides have provided significant findings that illustrate the potential of this technique.

Key insights from MD simulations in sulfonamide research include:

Binding Site Characterization : MD simulations have been used to characterize the binding sites of sulfonamides on enzymes. For example, simulations of sulfonamides with triose phosphate (B84403) isomerase helped identify key residues at the dimer interface responsible for selective affinity, which is vital for developing new antimalarial drugs. peerj.com

Interaction Energy Calculation : The molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) method is often combined with MD simulations to calculate the binding free energies between a ligand and its target. peerj.com This helps quantify the strength of the interaction and identify the primary forces driving the binding, such as van der Waals forces, electrostatic interactions, and solvation energies. peerj.comnih.gov

Conformational Stability : Simulations can assess the stability of a ligand-protein complex over time. By analyzing parameters like the root-mean-square deviation (RMSD) of the ligand and protein backbone, researchers can confirm that the binding pose predicted by docking is stable. mdpi.comchemrxiv.org

Analysis of Intermolecular Interactions : MD simulations allow for a detailed analysis of the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the binding pocket. nih.gov This information is invaluable for optimizing the structure of the compound to enhance its binding affinity and selectivity. chemrxiv.org For instance, studies on N-acyl sulfonamides used MD simulations to confirm the stability of the ligand-protein complexes and gain insights into their binding interactions with carbonic anhydrase isoforms. chemrxiv.org

| Research Focus | Key Findings | Significance | Reference |

|---|---|---|---|

| Ligand-Enzyme Interactions | Identified key amino acid residues and favorable van der Waals and non-polar solvation energies for selective binding to target enzymes. | Provides a structural basis for the rational design of selective enzyme inhibitors. | peerj.com |

| Binding Mode and Stability | Confirmed stable binding of sulfonamide derivatives in the active sites of target proteins and elucidated the dominant binding forces (hydrogen bonds, hydrophobic interactions). | Validates docking predictions and guides lead optimization for improved affinity. | nih.govchemrxiv.org |

| Conformational Changes | Revealed that binding of sulfonamides can induce conformational changes in proteins, such as the stretching of α-helix structures. | Helps to understand the mechanism of action and the functional consequences of ligand binding. | nih.gov |

| Thermodynamic Analysis | Calculated thermodynamic parameters (e.g., ΔG) to show that binding is a spontaneous and exothermic process. | Quantifies the favorability of the binding event. | nih.gov |

Q & A

Q. Basic

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.1–7.4 ppm) and sulfonamide methyl group (δ 3.0 ppm). ¹³C NMR identifies quaternary carbons (e.g., C-SO₂ at ~44 ppm) .

- IR Spectroscopy : Confirm sulfonamide C=O stretch (~1340 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

- HPLC-MS : Quantify purity and detect impurities using reverse-phase columns with MS detection (m/z 199 [M+H]⁺) .

How can researchers investigate the enzymatic inhibition mechanisms of this compound using in vitro assays?

Q. Advanced

- Enzyme Kinetics : Perform Michaelis-Menten assays (e.g., dihydropteroate synthase inhibition) with varying substrate concentrations. Monitor NADH oxidation at 340 nm .

- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry to target enzymes .

- Molecular Docking : Use AutoDock Vina to predict binding poses in enzyme active sites, validated by mutagenesis studies .

What strategies are employed to analyze structure-activity relationships (SAR) of this compound derivatives?

Q. Advanced

- Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -F, -Cl) or donating (-OCH₃) groups at the phenyl ring. Test bioactivity against bacterial strains (MIC assays) .

- 3D-QSAR Models : Use CoMFA/CoMSIA to correlate steric/electronic features with IC₅₀ values .

- Metabolic Stability : Incubate derivatives with liver microsomes (CYP450 enzymes) to assess half-life (t₁/₂) .

How should contradictory data regarding optimal reaction conditions for synthesizing this compound be resolved?

Q. Advanced

- Design of Experiments (DoE) : Apply factorial design to test variables (temperature, solvent, catalyst). Use ANOVA to identify significant factors .

- Replication : Repeat conflicting protocols (e.g., 25°C vs. 80°C reactions) with real-time FTIR monitoring to track intermediate formation .

- Cross-Lab Validation : Collaborate to standardize reagents (e.g., anhydrous solvent purity) and analytical methods .

What methodologies are recommended to assess the solubility and stability of this compound in biological assays?

Q. Basic/Advanced

- Solubility Profiling : Use shake-flask method in PBS (pH 7.4), DMSO, or simulated gastric fluid. Quantify via UV-Vis (λmax ~260 nm) .

- Stability Studies : Incubate at 37°C for 24–72 hours. Analyze degradation products using LC-MS .

- Lyophilization : Improve aqueous stability by formulating with cyclodextrins (phase-solubility diagrams) .

What in vitro and in vivo models are appropriate for evaluating the antimicrobial potential of this compound?

Q. Advanced

- In Vitro : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains. Measure MIC/MBC .

- In Vivo : Murine infection models (e.g., thigh abscess) with pharmacokinetic profiling (plasma t₁/₂, AUC) .

- Resistance Studies : Serial passage assays to monitor MIC shifts over 20 generations .

How can density-functional theory (DFT) calculations predict the reactivity of this compound?

Q. Advanced

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions using B3LYP/6-311+G(d,p). Correlate with sulfonamide group reactivity .

- Transition State Analysis : Calculate activation barriers for hydrolysis or enzyme-binding pathways (Gaussian 09) .

- TDDFT : Simulate UV-Vis spectra to validate experimental λmax values .

What are the key considerations for ensuring safe handling and assessing toxicity in laboratory settings?

Q. Basic

- PPE : Nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure .

- Acute Toxicity : Perform OECD 423 assays (oral LD₅₀ in rats) .

- Waste Disposal : Neutralize with NaHCO₃ before incineration .

What experimental approaches optimize multi-step synthesis of this compound for reproducibility?

Q. Advanced

- Flow Chemistry : Use microreactors to control exothermic sulfonylation steps (residence time <2 min) .

- Inline Analytics : Implement PAT tools (e.g., ReactIR) to monitor intermediates in real time .

- DoE for Purification : Optimize recrystallization solvent ratios (ethanol/water) via response surface methodology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.